molecular formula C15H16N2O B12444597 N-[4-(Aminomethyl)phenyl]-2-methylbenzamide

N-[4-(Aminomethyl)phenyl]-2-methylbenzamide

Cat. No.: B12444597
M. Wt: 240.30 g/mol
InChI Key: BIFHUXJGZWLOOI-UHFFFAOYSA-N
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Description

N-[4-(Aminomethyl)phenyl]-2-methylbenzamide is a biologically active small molecule that has been identified as a remarkably potent, broad-spectrum inhibitor of filovirus entry. It belongs to a series of 4-(aminomethyl)benzamide-based compounds that demonstrate significant inhibitory activity against Ebola virus (Mayinga variant) and Marburg virus (Angola strain) by targeting the viral glycoprotein (GP)-mediated fusion process . This mechanism directly blocks viral entry into host cells, a critical early stage of infection . The compound was discovered through high-throughput screening and subsequent structural optimization, establishing the 4-(aminomethyl)benzamide scaffold as a promising candidate for the development of therapeutic agents against highly pathogenic viruses . Research indicates that related 4-(aminomethyl)benzamidine derivatives have also been investigated for other therapeutic applications, such as their use as inhibitors of coagulation factors like FVIIa, highlighting the versatility of this chemical class . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Properties

Molecular Formula

C15H16N2O

Molecular Weight

240.30 g/mol

IUPAC Name

N-[4-(aminomethyl)phenyl]-2-methylbenzamide

InChI

InChI=1S/C15H16N2O/c1-11-4-2-3-5-14(11)15(18)17-13-8-6-12(10-16)7-9-13/h2-9H,10,16H2,1H3,(H,17,18)

InChI Key

BIFHUXJGZWLOOI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)CN

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Stoichiometry

The nucleophilic amine attacks the electrophilic carbonyl carbon of the acyl chloride, displacing chloride to form the amide bond. A 1:1 molar ratio of reactants is critical to minimize diacylation byproducts. Excess acyl chloride may lead to overreaction with the aminomethyl group, necessitating careful stoichiometric control.

Optimized Protocol

  • Reagents :

    • 2-Methylbenzoyl chloride (1.05 equiv)
    • 4-(Aminomethyl)aniline (1.0 equiv)
    • Triethylamine (2.0 equiv)
    • DCM (solvent)
  • Procedure :

    • Dissolve 4-(aminomethyl)aniline in DCM under nitrogen.
    • Add TEA dropwise at 0°C.
    • Introduce 2-methylbenzoyl chloride slowly over 30 minutes.
    • Stir at room temperature for 12 hours.
  • Workup :

    • Wash with 5% HCl (removes excess acyl chloride).
    • Neutralize with saturated NaHCO₃.
    • Isolate product via rotary evaporation and recrystallize from ethanol/water.

Yield : 70–85% (reported for analogous benzamides).

Acyl Fluoride-Mediated Coupling

For sterically hindered or electron-deficient amines, in situ generation of 2-methylbenzoyl fluoride enhances reactivity. This method utilizes fluorinating agents like cyanuric fluoride (Cl₃F₃N₃) or TFFH (tetramethylfluoroformamidinium hexafluorophosphate).

Key Advantages

  • Reduced side reactions : Acyl fluorides exhibit higher selectivity toward primary amines over hydroxyl or thiol groups.
  • Compatibility with sensitive substrates : Suitable for amines prone to decomposition under acidic conditions.

Experimental Parameters

  • Reagents :

    • 2-Methylbenzoic acid (1.0 equiv)
    • Cyanuric fluoride (1.2 equiv)
    • 4-(Aminomethyl)aniline (1.1 equiv)
    • DMF (solvent)
  • Procedure :

    • Activate 2-methylbenzoic acid with cyanuric fluoride at −15°C for 1 hour.
    • Add 4-(aminomethyl)aniline and heat to 60°C for 6 hours.
  • Workup :

    • Quench with ice water.
    • Extract with ethyl acetate.
    • Purify via column chromatography (SiO₂, hexane/ethyl acetate).

Yield : 80–90% (based on analogous reactions).

Coupling Reagent-Assisted Synthesis

Modern peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) enable efficient amidation under mild conditions.

Protocol Using HATU

  • Reagents :

    • 2-Methylbenzoic acid (1.0 equiv)
    • HATU (1.1 equiv)
    • DIPEA (N,N-diisopropylethylamine, 2.0 equiv)
    • 4-(Aminomethyl)aniline (1.0 equiv)
    • DMF (solvent)
  • Procedure :

    • Activate the carboxylic acid with HATU and DIPEA at 0°C for 10 minutes.
    • Add 4-(aminomethyl)aniline and stir at 25°C for 4 hours.
  • Workup :

    • Dilute with ethyl acetate.
    • Wash with 1M HCl and brine.
    • Dry over MgSO₄ and concentrate.

Yield : 75–88% (extrapolated from similar couplings).

Comparative Analysis of Methods

Method Conditions Yield (%) Purity Scalability
Acyl Chloride 0–25°C, 12h 70–85 High Industrial
Acyl Fluoride 60°C, 6h 80–90 Excellent Lab-scale
HATU/DIPEA 25°C, 4h 75–88 High Lab-scale

Key Observations :

  • Acyl chloride is preferred for large-scale synthesis due to low reagent costs.
  • Acyl fluoride offers superior yields but requires specialized handling of fluorinating agents.
  • HATU enables rapid coupling under mild conditions but incurs higher costs.

Challenges and Mitigation Strategies

Diacylation Side Reactions

The primary amine’s nucleophilicity can lead to overreaction with excess acyl chloride. Mitigation includes:

  • Using 1.05 equivalents of acyl chloride.
  • Conducting reactions at 0°C to slow kinetics.

Purification Difficulties

The product’s moderate polarity complicates isolation. Recrystallization from ethanol/water (3:1) achieves >95% purity.

Chemical Reactions Analysis

Types of Reactions

N-[4-(Aminomethyl)phenyl]-2-methylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[4-(Aminomethyl)phenyl]-2-methylbenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-(Aminomethyl)phenyl]-2-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or ionic interactions with active sites, while the benzamide moiety can participate in hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Substituent Variations

The benzamide core allows extensive derivatization. Below is a comparative analysis of key analogs:

Compound Name Substituents/Modifications Yield (%) Melting Point (°C) Key Features
Target Compound 2-methyl, 4-(aminomethyl)phenyl Base structure; hydrogen bonding via NH₂ group
Compound 34 6-methyl-2-hydroxy 99 309–310 Enhanced H-bonding with hydroxyl group
Compound 35 5-bromo-2-hydroxy 99 251–252 (dec.) Bromine increases molecular weight; potential halogen bonding
Compound 47 6-methoxy-1-hydroxy-naphthamide 91 256–257 Extended aromatic system (naphthyl); methoxy improves lipophilicity
N-(2,4-Dimethylphenyl)-2-methylbenzamide 2,4-dimethylphenyl Dihedral angle: 4.9° between aromatic rings; antiperpendicular N–H/C=O bonds
4-Methoxy-N-[4-(4-methylphenyl)-thiazol-2-yl]benzamide Thiazole ring, 4-methylphenyl Thiazole introduces sulfur; alters electronic profile
Key Observations:
  • Electron-Donating vs. Withdrawing Groups : Methoxy (electron-donating) in Compound 36 increases solubility, whereas nitro groups (e.g., in ’s 4-bromo-N-(2-nitrophenyl)-benzamide ) reduce electron density, affecting reactivity .
  • Crystallographic Features : In N-(2,4-Dimethylphenyl)-2-methylbenzamide , near-coplanar aromatic rings (dihedral angle: 4.9°) and antiperpendicular N–H/C=O bonds optimize crystal packing via N–H⋯O hydrogen bonds . This contrasts with thiazole-containing analogs (), where sulfur atoms disrupt stacking.

Biological Activity

N-[4-(Aminomethyl)phenyl]-2-methylbenzamide, a derivative of benzamide, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes current findings on its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound this compound features an amine group attached to a benzamide structure, which is known to influence its biological properties. The molecular formula is C15H17N3O, indicating the presence of a methyl group and an amino group that may enhance its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in cell signaling pathways. Research suggests that it may modulate various biochemical pathways, impacting cell proliferation and apoptosis.

Potential Targets:

  • Enzymatic Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
  • Receptor Interaction : It could bind to specific receptors, altering their activity and downstream signaling.

Antimicrobial Properties

Studies have indicated that this compound exhibits antimicrobial activity against various pathogens. This property is essential for developing new antibiotics amid rising antibiotic resistance.

Anticancer Activity

Research has demonstrated that this compound shows significant anticancer potential. In vitro studies have reported its effectiveness against several cancer cell lines, including:

  • Breast Cancer (MCF-7)
  • Cervical Cancer (HeLa)
  • Ovarian Cancer (A2780)

The antiproliferative activity was quantified using IC50 values, which indicate the concentration required to inhibit cell growth by 50%. The findings are summarized in Table 1.

Cell Line IC50 (μM)
MCF-70.50
HeLa0.82
A27801.51

Case Studies

  • Antitumor Efficacy : A study evaluated the compound's effects on K562 hematologic malignant cells. The results indicated that this compound significantly reduced cell viability, suggesting a potential role in leukemia treatment.
  • Synergistic Effects : In combination therapy with other chemotherapeutic agents, this compound demonstrated enhanced efficacy, indicating the possibility of developing combination therapies that leverage its unique mechanism of action.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the benzamide core and the amino substituent can lead to variations in potency and selectivity against cancer cells. For instance:

  • Substituting different groups on the phenyl ring can enhance binding affinity to target proteins.
  • Altering the position of the amino group may affect solubility and bioavailability.

Q & A

Q. Table 1: Representative Synthetic Yields and Characterization

Derivative SubstituentYield (%)Melting Point (°C)HPLC Purity (%)HRMS (Observed)
5-Methyl-2-hydroxy (33)99292–29399.5257.1293
5-Bromo-2-hydroxy (35)99251–25298.7335.9911
4-Isopropyl-2-hydroxy (37)56282–28397.9299.1520
Data sourced from controlled syntheses

Q. Table 2: Enzyme Inhibition Profiles of Selected Derivatives

DerivativeTarget EnzymeIC₅₀ (nM)Selectivity Index (vs. Off-Target)
Compound 31Kallikrein-612.3>100 (vs. Kallikrein-5)
Compound 36Kallikrein-68.785 (vs. Kallikrein-7)
Data from enzyme kinetics assays

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